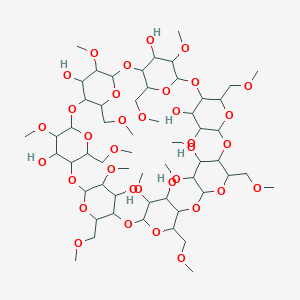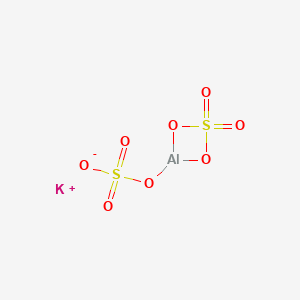
4,7-二溴-3-羟基-2-萘甲酸
描述
While the specific compound 4,7-Dibromo-3-hydroxy-2-naphthoic acid is not directly mentioned in the provided papers, we can infer its characteristics based on related compounds. The compound is likely to share some properties with 3-hydroxy-2-naphthoic acid, which is known to form cocrystals with other molecules such as 4,4'-bipyridine, indicating potential for intermolecular interactions and supramolecular assembly .
Synthesis Analysis
The synthesis of related compounds, such as 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, involves metalation processes that can afford trianion intermediates. These intermediates are crucial for the regioselective construction of derivatives with biological activity, such as inhibitors of antiapoptotic Bcl-2 family proteins . This suggests that a similar approach could be used for the synthesis of 4,7-Dibromo-3-hydroxy-2-naphthoic acid, potentially involving halogenation steps to introduce bromine atoms.
Molecular Structure Analysis
The molecular structure of 3-hydroxy-2-naphthoic acid derivatives can be complex, with the potential for hydrogen bonding and pi-pi interactions, as seen in the cocrystal with 4,4'-bipyridine . These interactions can lead to the formation of one-dimensional chains and further assembly into a three-dimensional network. The presence of bromine atoms in 4,7-Dibromo-3-hydroxy-2-naphthoic acid would likely influence its molecular structure and intermolecular interactions due to the size and electronegativity of bromine.
Chemical Reactions Analysis
The reactivity of 3-hydroxy-2-naphthoic acid derivatives can be quite versatile. For example, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid serves as a fluorescent indicator for complexometric titration of calcium and magnesium . This indicates that the hydroxy and carboxylic acid functional groups are reactive and can participate in complex formation. The dibromo derivative would be expected to have similar reactivity, with the additional possibility of undergoing reactions typical for aryl bromides, such as coupling reactions or nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,7-Dibromo-3-hydroxy-2-naphthoic acid can be extrapolated from the properties of related compounds. The presence of hydroxy and carboxylic acid groups suggests that it would have acidic properties and the potential to form hydrogen bonds, affecting its solubility and melting point . The bromine atoms would add to the molecular weight and could influence the compound's density and refractive index. Additionally, the electronic properties of the molecule, such as UV-Vis absorption and fluorescence, could be significantly affected by the substitution pattern on the naphthoic acid core .
科学研究应用
化学分析和环境评估
萘酚酸是一类复杂的化合物,包括4,7-二溴-3-羟基-2-萘甲酸等化合物,在环境化学中具有重要意义,特别是与油砂加工有关。已经开发了用于半定量水样中总萘酚酸的分析方法,以解决它们的环境影响。这些方法对于理解各种分析方法的可比性至关重要,涉及提取方法、分析仪器和使用校准标准等考虑因素。设计考虑旨在通过质谱法改进半定量总萘酚酸的标准方法,这对于环境监测和保护工作至关重要(Kovalchik et al., 2017)。
药理潜力和化学合成
已广泛研究了萘醌及其衍生物(包括罗杉酮及其合成衍生物)的药理活性,以探讨它们在治疗各种疾病中的潜力。这些化合物表现出抗菌、抗真菌、抗病毒、抗肿瘤和抗寄生虫效果,并通过它们的杀软体动物和杀虫活性在害虫控制方面展现出潜力。1,4-萘醌环的结构修饰显著影响它们的药理活性,使它们成为多个领域研究的焦点。这突显了4,7-二溴-3-羟基-2-萘甲酸及类似化合物在新治疗和害虫控制解决方案开发中的潜力(López等,2014)。
环境毒性和修复
原油和油砂加工受影响水中存在的萘酚酸由于其毒性和腐蚀性而带来环境和操作挑战。它们存在于废水和工艺水中,需要开发有效的处理方法来减轻其影响。已经探索了各种技术用于从原油和水中分离萘酚酸,突显了解决与这些化合物相关的环境问题的重要性。这项研究强调了需要新技术来提取和处理萘酚酸以减少其环境足迹(Wu et al., 2019)。
属性
IUPAC Name |
4,7-dibromo-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2O3/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMKUIQCIRAXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061959 | |
| Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-3-hydroxy-2-naphthoic acid | |
CAS RN |
1779-10-8 | |
| Record name | 4,7-Dibromo-3-hydroxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1779-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1779-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dibromo-3-hydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















